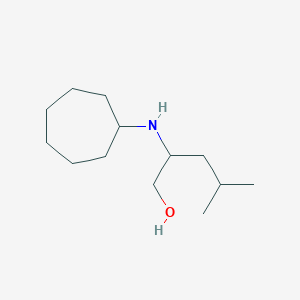

2-(Cycloheptylamino)-4-methylpentan-1-ol

Description

Significance of Amino Alcohol Scaffolds in Advanced Chemical Research

Amino alcohol scaffolds are fundamental building blocks in the synthesis of a vast array of complex molecules. Their dual functionality allows them to participate in a wide range of chemical transformations, making them invaluable intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of both a basic amino group and an acidic hydroxyl group imparts unique properties to these molecules, influencing their solubility, reactivity, and ability to interact with biological targets. In the field of asymmetric synthesis, chiral amino alcohols are widely employed as catalysts and auxiliaries to control the stereochemical outcome of reactions, a critical aspect in the production of enantiomerically pure drugs.

Overview of Structural Classes and Biological Relevance of Substituted Amino Alcohols

Substituted amino alcohols can be broadly categorized based on the relative positions of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) and the nature of the substituents on the carbon backbone and the nitrogen atom. These structural variations give rise to a diverse range of chemical and physical properties, as well as a wide spectrum of biological activities. Many natural products and synthetic drugs feature the amino alcohol motif. For instance, this structural unit is found in various classes of pharmaceuticals, including beta-blockers, certain antibiotics, and antiviral agents. The biological activity is often dictated by the specific arrangement of the functional groups and the nature of the substituents, which influence the molecule's ability to bind to specific enzymes or receptors.

Positioning of 2-(Cycloheptylamino)-4-methylpentan-1-ol within Contemporary Chemical Inquiry

The compound this compound is a secondary amino alcohol characterized by a cycloheptyl group attached to the nitrogen atom and a 4-methylpentan-1-ol backbone, which is structurally derived from the amino acid leucine. While detailed research findings on this specific molecule are limited in the public domain, its structure suggests potential areas of scientific interest. The presence of the bulky and lipophilic cycloheptyl group could influence its solubility and membrane permeability. The chiral center at the second carbon, inherited from its parent amino alcohol, L-Leucinol, suggests its potential application in stereoselective processes.

The table below summarizes the known properties of this compound.

| Property | Value |

| CAS Number | 1183738-42-2 bldpharm.comchembuyersguide.comchemsrc.com |

| Molecular Formula | C13H27NO bldpharm.comchemsrc.com |

| Molecular Weight | 213.36 g/mol bldpharm.com |

Further investigation into the synthesis, characterization, and potential applications of this compound would be necessary to fully elucidate its position within the landscape of contemporary chemical research. The exploration of its potential biological activities, given the prevalence of the amino alcohol scaffold in pharmaceuticals, could be a valuable avenue for future studies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

2-(cycloheptylamino)-4-methylpentan-1-ol |

InChI |

InChI=1S/C13H27NO/c1-11(2)9-13(10-15)14-12-7-5-3-4-6-8-12/h11-15H,3-10H2,1-2H3 |

InChI Key |

GNGYVUKPGGUABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CO)NC1CCCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Cycloheptylamino 4 Methylpentan 1 Ol

Development of Novel Synthetic Pathways to the 2-(Cycloheptylamino)-4-methylpentan-1-ol Core

The fundamental structure of this compound is accessible through the strategic formation of a crucial carbon-nitrogen bond, typically between a leucinol precursor and a cycloheptyl moiety. A primary and highly effective method for this transformation is reductive amination. wikipedia.org

Reductive amination, also known as reductive alkylation, involves the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org In the context of synthesizing this compound, this involves the reaction of 2-amino-4-methylpentan-1-ol (B168986) (leucinol) with cycloheptanone (B156872).

The reaction proceeds under neutral or weakly acidic conditions, which facilitate the initial formation of a hemiaminal, followed by dehydration to the imine. A variety of reducing agents can be employed for the subsequent reduction of the imine. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). For industrial applications, catalytic hydrogenation is often preferred due to its efficiency and the production of water as the only byproduct. wikipedia.org

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol; Room Temperature | Readily available, relatively mild | Can reduce the carbonyl starting material |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Selective for the imine over the carbonyl | Toxicity of cyanide byproducts |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane, Dichloromethane; Room Temperature | Mild, high-yielding, and selective | Moisture sensitive |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents; Elevated pressure and temperature | "Green" process, high atom economy | Requires specialized equipment |

Catalytic Approaches in the Synthesis of Amino Alcohol Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of N-alkylated amino alcohols has benefited significantly from the development of various catalytic systems. These approaches often fall under the umbrella of "hydrogen borrowing" or "hydrogen autotransfer" catalysis, where an alcohol is transiently oxidized to an aldehyde, which then participates in a reductive amination with an amine, with the catalyst facilitating the hydrogen transfer steps. beilstein-journals.org

Catalysts for these transformations are typically based on transition metals such as ruthenium, iridium, iron, and nickel. nih.govnih.govrsc.org For instance, ruthenium N-heterocyclic carbene (NHC) complexes have been shown to be effective for the direct synthesis of amides from alcohols and amines, a related transformation that proceeds through similar intermediates. nih.gov Similarly, nickel-based catalyst systems, generated in situ from Ni(COD)₂ and a base, have demonstrated high activity for the N-alkylation of amines with a broad range of alcohols. rsc.org

Photocatalytic methods are also emerging as a powerful tool for N-alkylation. nih.gov These reactions can often be performed at ambient temperature, making them suitable for thermally sensitive substrates. A mixed heterogeneous photocatalyst system, for example, prepared from Cu/TiO₂ and Au/TiO₂, has been reported for the late-stage N-alkylation of pharmaceutically relevant amines with alcohols. nih.gov

Strategic Derivatization for Structural Diversity and Functional Enhancement

The this compound core possesses two primary sites for functionalization: the hydroxyl group and the secondary amino group. Additionally, the cycloheptyl ring and the isopentyl chain offer further opportunities for modification, allowing for the generation of a diverse library of derivatives with potentially enhanced properties.

Functionalization at the Hydroxyl Moiety

The primary alcohol of this compound can undergo a variety of transformations to introduce new functional groups.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. chemguide.co.uk The Fischer-Speier esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst like sulfuric acid, is a classic method. organic-chemistry.org The use of more reactive acylating agents like acid chlorides or anhydrides allows the reaction to proceed under milder conditions. chemguide.co.uk

Etherification: Formation of an ether can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation.

Modifications of the Amino Group

The secondary amine in the molecule is a versatile functional handle for further derivatization.

N-Alkylation and N-Arylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides or through reductive amination with another aldehyde or ketone. organic-chemistry.org Copper-catalyzed N-arylation reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

Amide Formation: Acylation of the secondary amine with carboxylic acids or their derivatives leads to the formation of amides. libretexts.org This is a robust and widely used reaction in medicinal chemistry to introduce a variety of substituents. Ruthenium-catalyzed systems have been developed for the direct synthesis of amides from alcohols and amines, offering an atom-economical alternative. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides, a common functional group in pharmacologically active compounds.

Cycloheptyl Ring Functionalization

While direct functionalization of the cycloheptyl ring can be challenging, it offers a means to introduce substituents that can modulate the steric and electronic properties of the molecule. Strategies could involve radical halogenation followed by nucleophilic substitution or the use of starting materials with pre-functionalized cycloheptyl rings.

Isopentyl Chain Modifications

The isopentyl group, derived from the leucinol starting material, can also be a site for modification, although this is generally less straightforward than functionalizing the hydroxyl or amino groups. Potential modifications could involve radical-based C-H activation or starting with a modified leucinol derivative. The isopentyl group itself is a common structural motif in natural products and can influence the lipophilicity and binding interactions of the molecule. atamankimya.comatamanchemicals.com

| Molecular Moiety | Functionalization Reaction | Resulting Functional Group | Key Reagents/Conditions |

|---|---|---|---|

| Hydroxyl Moiety | Esterification | Ester | Carboxylic acid/H⁺, Acyl chloride, Acid anhydride |

| Etherification | Ether | Base, Alkyl halide (Williamson Synthesis) | |

| Oxidation | Aldehyde or Carboxylic Acid | PCC, DMP (for aldehyde); KMnO₄, CrO₃ (for carboxylic acid) | |

| Amino Group | N-Alkylation/N-Arylation | Tertiary Amine | Alkyl halide, Aldehyde/Ketone + Reducing Agent, Aryl halide + Catalyst |

| Amide Formation | Amide | Acyl chloride, Carboxylic acid + Coupling Agent | |

| Sulfonamide Formation | Sulfonamide | Sulfonyl chloride |

Studies on Reaction Mechanisms and Kinetics pertinent to this compound Synthesis.

The initial step in the synthesis is the nucleophilic addition of the primary amine of leucinol to the carbonyl group of cycloheptanone. This reaction leads to the formation of a tetrahedral carbinolamine intermediate. This step is generally reversible and its equilibrium can be influenced by reaction parameters such as pH and solvent. nih.gov

The final step is the reduction of the C=N double bond of the imine or iminium ion. This is an irreversible step that drives the entire reaction sequence towards the formation of the stable secondary amine product. Various reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com The choice of reducing agent can impact the reaction kinetics and selectivity. Sodium cyanoborohydride is often favored as it is a milder reducing agent that selectively reduces the iminium ion in preference to the starting ketone, which can be particularly advantageous. masterorganicchemistry.com

The table below summarizes the key stages and influencing factors in the synthesis of this compound.

| Stage | Reaction | Key Intermediates | Influencing Factors |

| 1 | Nucleophilic Addition | Carbinolamine | Reactant concentration, Solvent polarity |

| 2 | Dehydration | Imine/Iminium ion | pH (acid catalysis), Temperature, Water removal |

| 3 | Reduction | Final Amine | Reducing agent type and concentration |

Further detailed kinetic investigations, potentially involving spectroscopic monitoring of intermediates and computational modeling, would be necessary to establish a precise quantitative model for the synthesis of this compound. Such studies would enable the fine-tuning of reaction parameters to achieve optimal efficiency and yield.

Sophisticated Spectroscopic and Structural Elucidation of 2 Cycloheptylamino 4 Methylpentan 1 Ol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic compounds. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. longdom.org For 2-(Cycloheptylamino)-4-methylpentan-1-ol, ¹H and ¹³C NMR spectra are used to assign each unique proton and carbon atom, confirming the molecular skeleton.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1-OH | Variable (e.g., 2.5-4.0) | br s | - |

| C1-H₂ | ~3.5 - 3.7 | m | ~65-70 |

| C2-H | ~2.8 - 3.0 | m | ~58-62 |

| C3-H₂ | ~1.2 - 1.4 | m | ~40-45 |

| C4-H | ~1.6 - 1.8 | m | ~24-28 |

| C5-H₃ (and C4-CH₃) | ~0.9 | d | ~22-25 |

| N-H | Variable (e.g., 1.5-2.5) | br s | - |

| Cycloheptyl C1'-H | ~2.6 - 2.8 | m | ~55-60 |

| Cycloheptyl C2', C7'-H₂ | ~1.4 - 1.8 | m | ~30-35 |

| Cycloheptyl C3', C4', C5', C6'-H₂ | ~1.3 - 1.6 | m | ~25-30 |

Determining the three-dimensional arrangement of atoms is crucial for chiral molecules. longdom.org NMR spectroscopy, enhanced by specific techniques, is fundamental in establishing relative and absolute stereochemistry. researcher.life

Nuclear Overhauser Effect (NOE): NOE-based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), identify protons that are close in space, irrespective of their bond connectivity. wordpress.com For this compound, which has a stereocenter at the C2 position, NOESY can reveal the relative orientation of the substituents around this chiral center by observing spatial correlations between the C2-H proton and protons on the adjacent cycloheptyl and isobutyl groups. wordpress.com

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration, the chiral amino alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomeric esters or amides. researchgate.net These diastereomers exhibit distinct chemical shifts in their NMR spectra. By analyzing the differences in chemical shifts (Δδ) for protons near the newly formed chiral center, the absolute configuration of the original amino alcohol can be assigned. researchgate.net

Anisotropic NMR Data: Advanced methods using anisotropic NMR data, such as residual dipolar couplings (RDCs), provide long-range structural information that is invaluable for determining the relative configuration of complex and flexible molecules. researcher.life

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. libretexts.org Dynamic NMR (DNMR) is used to study these reversible molecular processes that occur on the NMR timescale. libretexts.orgnih.gov

For this compound, two primary dynamic processes can be investigated:

Cycloheptyl Ring Inversion: The seven-membered cycloheptyl ring is flexible and undergoes conformational exchange between various chair and boat forms. nih.gov At room temperature, this inversion is typically fast, resulting in averaged signals for the ring protons. By lowering the temperature, this process can be slowed, causing the signals for the axial and equatorial protons to decoalesce and appear as separate, sharp peaks. Analyzing the spectra at different temperatures allows for the calculation of the energy barrier for this conformational transition. nih.gov

Restricted Rotation: Rotation around the C-N bond may be hindered due to steric interactions, leading to different rotamers. DNMR can be used to study the kinetics of this rotation, providing insight into the conformational preferences of the amino group relative to the rest of the molecule. libretexts.org

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomeric Analysis

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular dichroism (CD) spectroscopy measures the difference in absorbance (ΔA), while optical rotatory dispersion (ORD) measures the variation in optical rotation as a function of wavelength. slideshare.net These methods are inherently sensitive to molecular chirality and are essential for analyzing enantiomeric composition and assigning absolute configuration. slideshare.netacs.org

Many amino alcohols, including this compound, lack a suitable chromophore that absorbs light in the accessible UV-Visible region, making them transparent to conventional CD spectroscopy. This challenge is overcome through the principle of induced circular dichroism (ICD). acs.org

In this approach, the chiral amino alcohol (the analyte) is complexed with an achiral, chromophoric host molecule or probe. acs.orgnih.gov This host-guest complex formation induces a chiral arrangement in the chromophore of the host, resulting in a new, measurable CD signal. acs.orgresearchgate.net The sign and intensity of this induced Cotton effect are directly related to the stereochemistry of the analyte. acs.org This sensing method is highly versatile and has been successfully applied to a broad range of amines, amino alcohols, and other chiral compounds. nih.govacs.orgacs.org For example, complexation with certain polyacetylenes or metal complexes can generate strong CD signals that reflect the absolute configuration of the bound amino alcohol. acs.orgnih.gov

Chiroptical spectroscopy provides powerful quantitative data. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a mixture. nih.gov This linear relationship allows for the precise determination of enantiomeric excess (e.e.). nih.gov By creating a calibration curve with samples of known enantiomeric composition, the e.e. of an unknown sample can be accurately measured. nih.govrsc.org

The sign of the observed Cotton effect in a CD or ORD spectrum can be used to determine the absolute configuration (R or S) of the chiral center. slideshare.netjst.go.jp This is often achieved by comparing the experimental spectrum to that of a known standard or by applying empirical rules, such as the Octant Rule for ketones, which correlate the spatial arrangement of substituents to the sign of the Cotton effect. wordpress.comjst.go.jp The combination of CD or ORD with computational methods can provide a reliable assignment of the absolute configuration of amino acids and amino alcohols. researcher.lifenih.gov

| Sample | Enantiomeric Excess (% e.e.) | Configuration | Normalized CD Signal (mdeg) |

|---|---|---|---|

| 1 | 100 | R | +10.0 |

| 2 | 50 | R | +5.0 |

| 3 | 0 (Racemic) | R/S | 0.0 |

| 4 | 50 | S | -5.0 |

| 5 | 100 | S | -10.0 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are exceptionally useful for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies. masterorganicchemistry.com FTIR and Raman are complementary techniques; vibrations that cause a change in dipole moment are IR-active, while those that cause a change in polarizability are Raman-active.

For this compound, the key functional groups can be readily identified:

O-H Stretch: A strong, broad absorption in the FTIR spectrum between 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group due to hydrogen bonding.

N-H Stretch: The secondary amine exhibits a moderate absorption in the 3300-3500 cm⁻¹ region in the IR spectrum.

C-H Stretches: Strong absorptions in the 2850-3000 cm⁻¹ range in both IR and Raman spectra confirm the presence of aliphatic C-H bonds from the isobutyl and cycloheptyl groups.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and skeletal vibrations (C-O, C-N, C-C stretches and bends) that is unique to the molecule, serving as a "fingerprint" for identification. mdpi.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| N-H (Sec. Amine) | Stretching | 3300 - 3500 | Medium | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong |

| C-H | Bending | 1350 - 1470 | Medium | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong | Weak-Medium |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium-Weak | Medium |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry techniques are pivotal in determining the molecular formula and understanding the fragmentation pathways of organic molecules. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental composition. The fragmentation patterns observed in the mass spectrum offer a "fingerprint" of the molecule, revealing key structural motifs.

For this compound, the molecular ion peak (M+) would be expected. Given that the compound contains a nitrogen atom, it will follow the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation of this molecule is expected to be directed by the two functional groups: the secondary amine and the primary alcohol. The primary fragmentation pathways for amino alcohols include alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage: This is a characteristic fragmentation for both amines and alcohols. libretexts.orglibretexts.org It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). For this compound, several alpha-cleavage pathways are possible:

Cleavage adjacent to the nitrogen atom:

Loss of a C6H11 radical from the cycloheptyl ring, leading to a resonance-stabilized iminium ion.

Cleavage of the bond between C2 and C3 of the pentanol (B124592) chain, resulting in the loss of an isobutyl radical.

Loss of the CH2OH group.

Cleavage adjacent to the oxygen atom:

Loss of a hydrogen radical from the C1 carbon is less likely.

Cleavage of the C1-C2 bond to lose the cycloheptylamino-4-methylbutyl group, resulting in a [CH2OH]+ ion at m/z 31.

Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols, which can lead to a significant M-18 peak. libretexts.orgyoutube.com

Fragmentation of the Cycloheptyl Ring: The cycloheptyl group can undergo ring-opening and subsequent fragmentation, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C2H4) and other small hydrocarbon fragments.

The expected fragmentation pattern for this compound can be predicted by considering the fragmentation of its core structures. For instance, the mass spectrum of 2-amino-4-methylpentan-1-ol (B168986) would provide insight into the fragmentation of the pentanol backbone. nih.gov Studies on the fragmentation of aminoalcohol-diterpenoid alkaloids also show that the dissociation of functional groups from the molecular skeleton is a primary fragmentation pathway in electrospray ionization (ESI) mode. nih.gov

Hypothetical Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| [M]+ | Molecular Ion | Ionization of the parent molecule |

| M-18 | [M-H2O]+ | Dehydration (loss of water) |

| M-29 | [M-C2H5]+ | Fragmentation of the cycloheptyl ring |

| M-43 | [M-C3H7]+ | Alpha-cleavage with loss of propyl radical from the pentanol chain |

| M-57 | [M-C4H9]+ | Alpha-cleavage with loss of isobutyl radical from the pentanol chain |

| Various | Fragments from cycloheptyl ring | Ring opening and loss of smaller alkyl fragments |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the study of its derivatives can provide invaluable structural information. Amino alcohols are known to form crystalline salts and derivatives, which are often amenable to crystallographic analysis. mdpi.com

The crystal structures of amino alcohol derivatives are typically characterized by extensive hydrogen bonding networks. The hydroxyl (-OH) and amino (-NH) groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex supramolecular architectures. mdpi.com For instance, in the crystal structures of amino alcohol salts, proton transfer from an acid to the amino group is common, resulting in an ammonium (B1175870) cation and a carboxylate anion that are held together by strong N-H...O hydrogen bonds.

The conformation of the cycloheptyl ring and the stereochemistry at the chiral center (C2 of the pentanol chain) would be unequivocally determined by X-ray crystallography. The flexible nature of the seven-membered cycloheptyl ring can result in various conformations, such as the chair and boat forms, and their relative stability in the crystal lattice would be influenced by intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 2 Cycloheptylamino 4 Methylpentan 1 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific peer-reviewed studies employing Density Functional Theory (DFT) to analyze the electronic structure and reactivity of 2-(Cycloheptylamino)-4-methylpentan-1-ol were found. DFT is a powerful quantum chemical method used to investigate the electronic properties of molecules, offering insights into molecular geometry, orbital energies, and reactivity.

Conformational Energy Landscapes and Stereoelectronic Effects

A conformational analysis of this compound would be the first step in a computational study. This would involve identifying all possible low-energy structures (conformers) of the molecule. The flexibility of the cycloheptyl ring and the rotatable bonds in the pentanol (B124592) chain would likely result in a complex potential energy surface with numerous local minima. Stereoelectronic effects, which describe the influence of orbital interactions on the molecule's geometry and stability, would be critical in determining the most stable conformations. However, no specific data on the conformational energy landscape for this compound is currently available.

Molecular Orbital Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

From these orbital energies, various chemical reactivity descriptors can be calculated. While these are standard outputs of DFT calculations, no published values for this compound could be located. A hypothetical data table for such descriptors is presented below to illustrate what such a study might produce.

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | 1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.0 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | -1.5 eV |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 2.5 eV |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 4.0 eV |

| Chemical Softness | S | 1/(2η) | 0.125 eV-1 |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their movements and interactions with their environment, such as a solvent. An MD simulation of this compound would provide insights into its flexibility, conformational transitions over time, and how it interacts with solvent molecules like water through hydrogen bonding. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. Despite the utility of this technique, no specific MD simulation studies for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules.

Development of Predictive Models for Derivatives

To develop a QSAR model, a dataset of derivatives of this compound with measured biological activities would be required. By varying substituents on the cycloheptyl or pentanol moieties, a library of compounds could be created. Statistical methods would then be used to build a predictive model. As no such dataset or corresponding QSAR study for derivatives of this specific compound is available in the literature, this remains a prospective area of research.

Molecular Descriptor Calculation and Analysis

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic descriptors. The analysis of these descriptors helps identify which molecular properties are most influential for a given biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors |

|---|---|

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) |

Note: This table lists general classes of descriptors that would be relevant for a QSAR study of this compound derivatives, not specific calculated values.

Molecular Docking and Ligand-Protein Interaction Simulations

No studies detailing molecular docking simulations for this compound were found.

Elucidation of Binding Modes to Biological Targets

There is no available research that elucidates the binding modes of this compound to any biological targets.

Prediction of Binding Affinities and Inhibitory Potencies

No predictive data on the binding affinities or inhibitory potencies of this compound could be located in published literature.

Absence of Published Research on this compound as a Chiral Ligand in Asymmetric Catalysis

Despite a comprehensive search of scientific literature, no specific data or research findings were identified for the chemical compound this compound in the context of its application as a chiral ligand in asymmetric catalysis. Consequently, the detailed article requested cannot be generated based on existing scholarly publications.

The inquiry sought to detail the applications of this compound as a chiral ligand, with a specific focus on the following areas:

Applications of 2 Cycloheptylamino 4 Methylpentan 1 Ol As a Chiral Ligand in Asymmetric Catalysis

Enantioselective Organic Transformations:No research papers were found that describe the use of metal complexes derived from 2-(Cycloheptylamino)-4-methylpentan-1-ol to catalyze the following reactions:

Asymmetric Hydrogenation of Unsaturated Substrates

Asymmetric Carbon-Carbon Bond Formation (including Aldol, Henry, and 1,4-Additions)

Asymmetric Carbon-Heteroatom Bond Formation

Asymmetric C-H Functionalization

The absence of information across these specific and fundamental areas of asymmetric catalysis indicates that this compound is likely not a compound that has been reported in the scientific literature for these applications, or it may be a novel compound that has not yet been studied or characterized for its catalytic properties.

Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions, as no data, research findings, or data tables concerning this specific compound's role in asymmetric catalysis could be located.

Ligand Tuning and Optimization for Enhanced Enantioselectivity and Catalytic Activity

The efficacy of this compound as a chiral ligand in asymmetric catalysis is not static; it can be significantly enhanced through systematic structural modifications. This process, known as ligand tuning, involves altering the steric and electronic properties of the ligand to improve its performance in a specific catalytic transformation. The primary goals of ligand tuning are to increase enantioselectivity, enhance catalytic activity (leading to higher yields and faster reaction times), and broaden the substrate scope of the catalyzed reaction.

The modular nature of this compound, with its distinct amino and alcohol functionalities and variable N-substituent, provides several avenues for optimization. Research in the broader field of chiral β-amino alcohol ligands has demonstrated that even subtle changes to the ligand's architecture can have a profound impact on the stereochemical outcome of a reaction.

Influence of the N-Substituent

One of the most critical aspects of tuning ligands of this class is the modification of the substituent on the nitrogen atom. The size and conformation of the N-cycloalkyl group play a pivotal role in defining the steric environment around the catalytically active metal center. This, in turn, dictates the facial selectivity of the substrate's approach to the catalyst, thereby controlling the enantiomeric excess (e.e.) of the product.

Studies on analogous N-alkylated amino alcohol ligands have consistently shown that the enantioselectivity of reactions, such as the addition of diethylzinc to aldehydes, is heavily influenced by the nature of the nitrogen substituent. For instance, in a series of N-alkylnorephedrine and N-alkylpseudonorephedrine derivatives, it was observed that sterically demanding groups at the nitrogen position had a significant effect on the enantiomeric ratio of the product. This highlights the importance of the steric bulk of the N-cycloheptyl group in this compound.

Further research on 1,4-aminoalcohols with a norbornene backbone reinforced the finding that enantioselectivity is strongly influenced by the N-alkyl group. In these studies, ligands with N-ethyl and N-benzyl substituents provided superior results. A particularly relevant finding for this compound is the high enantiomeric ratios achieved with an N-cyclooctylpseudonorephedrine derivative in the catalytic asymmetric addition of diethylzinc to aldehydes. The similarity in structure between a cycloheptyl and a cyclooctyl group suggests that the conformational flexibility and steric profile of the cycloalkane ring are key determinants of catalytic performance.

The table below illustrates the impact of varying the N-substituent on the enantioselectivity of a model reaction, the asymmetric addition of diethylzinc to benzaldehyde, using a generic amino alcohol scaffold.

| N-Substituent | Enantiomeric Excess (e.e.) (%) |

| N-Ethyl | 95 |

| N-Benzyl | 81 |

| N-Cyclooctyl | up to 91 |

This data is representative of findings for analogous amino alcohol ligands and is intended to illustrate the principle of N-substituent tuning.

Structural Modifications of the Amino Alcohol Backbone

Beyond the N-substituent, modifications to the core structure of the 2-amino-4-methylpentan-1-ol (B168986) backbone can also be a fruitful strategy for optimization. Altering the substituents at the carbon atoms bearing the amino and hydroxyl groups can fine-tune the electronic properties and conformational rigidity of the ligand. For example, introducing bulky groups can create a more defined chiral pocket, leading to enhanced facial discrimination of the substrate.

Furthermore, the relative stereochemistry of the chiral centers within the amino alcohol is crucial. While this compound possesses a specific stereochemical configuration, the synthesis of diastereomeric ligands can lead to catalysts with different, and potentially superior, catalytic properties. The spatial arrangement of the hydroxyl and amino groups, which coordinate to the metal center, directly influences the geometry of the resulting catalyst and, consequently, its stereodifferentiating ability.

Mechanistic Studies of 2 Cycloheptylamino 4 Methylpentan 1 Ol in Biological Systems: in Vitro and Molecular Perspectives

Investigation of Specific Enzyme Inhibition Mechanisms

Investigations into the enzyme inhibition profile of 2-(Cycloheptylamino)-4-methylpentan-1-ol yielded no specific published studies. The following subsections outline the targeted enzyme classes for which no data could be found.

Interaction with Proteases (e.g., Plasmepsin II)

Plasmepsin II, an aspartic protease found in Plasmodium falciparum, is a crucial enzyme in the life cycle of the malaria parasite and a significant target for antimalarial drug development. However, a thorough search of scientific literature did not uncover any studies detailing the interaction, inhibition, or binding mechanisms of this compound with Plasmepsin II or other proteases.

Modulation of Kinase Activity (e.g., CDK2/4/6, Tpl2 kinase, DYRK/CLK kinases)

Cyclin-dependent kinases (CDK2/4/6), Tumor progression locus 2 (Tpl2) kinase, and dual-specificity tyrosine-regulated/CDC-like kinases (DYRK/CLK) are critical regulators of cell cycle progression, inflammation, and mRNA splicing, respectively. They represent important targets in cancer and inflammatory disease research. Despite their therapeutic relevance, no research articles or data are available that describe the modulation of these or any other kinases by this compound.

Inhibition of Metabolic Enzymes (e.g., acetylcholinesterase, α-glucosidase)

Acetylcholinesterase and α-glucosidase are well-established targets for the management of Alzheimer's disease and type 2 diabetes, respectively. While many compounds are studied for their inhibitory effects on these enzymes, there is no published evidence or data characterizing the inhibitory activity or mechanism of this compound against either acetylcholinesterase or α-glucosidase.

Studies on HIV-1 Integrase Inhibition

HIV-1 integrase is a vital enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key strategy in antiretroviral therapy. An extensive review of the literature found no studies investigating or reporting on the potential for this compound to inhibit HIV-1 integrase.

Receptor Binding and Modulation at the Molecular Level

Similar to the lack of data on enzyme inhibition, there is no available research on the interaction of this compound with cellular receptors.

Androgen Receptor Modulation Studies

The androgen receptor is a key target in the treatment of prostate cancer and other androgen-dependent conditions. Selective androgen receptor modulators (SARMs) are a significant area of research. However, there are no published studies, clinical or preclinical, that assess the binding affinity, agonistic, or antagonistic activity of this compound on the androgen receptor.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For the broader class of amino alcohols, SAR studies have been crucial in optimizing potency and selectivity for various biological targets. These studies typically involve systematic modifications of different parts of the molecule—such as the amino group, the alkyl chain, and the hydroxyl group—and assessing the resulting impact on a specific biological effect.

For instance, in a series of β-amino alcohol derivatives investigated as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, modifications to aryl rings attached to the core structure significantly impacted their inhibitory potency. nih.gov It was observed that the presence and position of substituents on these rings were critical for activity, with unsubstituted compounds being largely inactive. nih.gov This highlights the importance of specific structural features for molecular recognition by the biological target.

Similarly, studies on other classes of amino alcohols, such as those with a tetrahydroisoquinoline core, have demonstrated that modifications to the α-amino acid residue can significantly affect their antagonist activity on cellular adhesion molecules like LFA-1/ICAM-1. nih.gov

While no direct SMR studies for this compound have been reported, for related amino alcohol compounds, the mechanism is often linked to their ability to interact with specific enzymes or receptors. For example, some amino alcohol derivatives have been explored as inhibitors of acetylcholinesterase (AChE), where the structural arrangement of the amino and hydroxyl groups is critical for binding to the active site of the enzyme. researchgate.net

A hypothetical SAR study for a class of cycloalkylamino alcohols, based on common findings in the literature, might explore how changes in the cycloalkyl ring size and substitutions on the pentanol (B124592) backbone affect a hypothetical biological activity.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical Cycloalkylamino Alcohols

| Compound | Cycloalkyl Group | Substitution on Pentanol Chain | Hypothetical Biological Activity (IC₅₀, µM) |

| Analog 1 | Cyclopentyl | None | 15.2 |

| Analog 2 | Cyclohexyl | None | 8.5 |

| Analog 3 | Cycloheptyl | None | 5.1 |

| Analog 4 | Cycloheptyl | 3-methyl | 7.8 |

| Analog 5 | Cycloheptyl | 4-fluoro | 3.9 |

This table is a hypothetical representation to illustrate SAR principles and is not based on experimental data for this compound.

Cell-Based Assays for Molecular Pathway Interrogation (excluding clinical outcomes)

Cell-based assays are essential in vitro tools to investigate the effects of a compound on cellular functions and to elucidate the molecular pathways involved. These assays provide a more biologically relevant context than simple biochemical assays. nuvisan.com For the broader class of amino alcohol derivatives, a variety of cell-based assays have been employed to understand their mechanisms of action.

For example, in the study of β-amino alcohol derivatives as TLR4 inhibitors, the potency of the compounds was determined by monitoring the reduction of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophage cells. nih.gov This type of assay directly interrogates the compound's ability to interfere with a specific inflammatory signaling pathway. Further studies on this class of compounds also utilized an ex vivo human whole blood model to assess their ability to suppress the TLR4-induced inflammatory response. nih.govnih.gov

Other research on different amino alcohol derivatives has used cell-based assays to evaluate their antiproliferative activity against various cancer cell lines. researchgate.net In such studies, assays measuring cell viability, proliferation, or apoptosis are common. For instance, the MTT assay is frequently used to determine the cytotoxic effects of compounds on cell lines. researchgate.net

Should this compound be investigated for its biological effects, a typical initial panel of cell-based assays might include assessments of cytotoxicity, proliferation, and its effect on specific signaling pathways relevant to a hypothesized target.

Table 2: Examples of Cell-Based Assays Used for Interrogating Molecular Pathways of Amino Alcohol Derivatives

| Assay Type | Cell Line | Pathway/Process Interrogated | Example Readout |

| Nitric Oxide Production Assay | RAW 264.7 Macrophages | TLR4-mediated inflammation | Reduction in nitrite (B80452) concentration nih.gov |

| Cytotoxicity Assay (MTT) | SH-SY5Y Neuroblastoma | Cell Viability | IC₅₀ value (concentration for 50% inhibition of cell growth) researchgate.net |

| Antiproliferative Assay | HeLa (Cervical Cancer) | Cell Proliferation | GI₅₀ value (concentration for 50% growth inhibition) researchgate.net |

| Enzyme Inhibition Assay | Various | Acetylcholinesterase Activity | Kᵢ value (inhibition constant) researchgate.net |

This table provides examples of assays used for related classes of compounds and does not represent actual data for this compound.

Future Research Directions and Uncharted Territories for 2 Cycloheptylamino 4 Methylpentan 1 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical research. For a molecule like 2-(cycloheptylamino)-4-methylpentan-1-ol, these computational tools can accelerate the discovery of its properties and potential applications, bypassing time-consuming and costly experimental work.

By developing sophisticated quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, it is possible to predict the biological activities and physicochemical properties of novel compounds. vanderbilt.edunih.gov For this compound, AI could predict a range of attributes, from its potential as a pharmaceutical agent to its performance as an industrial chemical. nih.gov These predictive models are trained on vast datasets of known molecules, allowing them to learn the intricate relationships between a molecule's structure and its behavior. skoltech.ru

| Predicted Property | Predicted Value | Potential Implication |

| Biological Activity | High probability of binding to adrenergic receptors | Potential as a cardiovascular drug candidate |

| Corrosion Inhibition | >90% efficiency on mild steel in saline | Use in protective coatings for marine applications |

| CO2 Capture Capacity | High absorption capacity at low pressures | Application in flue-gas scrubbing technologies |

| Chiral Selectivity | Strong enantiomeric recognition | Use as a chiral selector in chromatography |

| Toxicity | Low predicted cytotoxicity | Favorable safety profile for various applications |

Exploration of Novel Synthetic Methodologies for Complex Amino Alcohols

The synthesis of sterically hindered and chiral amino alcohols like this compound presents a significant challenge to organic chemists. Traditional synthetic methods often require harsh reaction conditions and multiple steps, leading to low yields and high costs. westlake.edu.cn However, recent advances in catalysis and synthetic strategy offer new pathways to overcome these obstacles.

The development of novel catalysts is a key area of research. For example, copper-catalyzed asymmetric propargylic substitution has emerged as a powerful method for creating sterically congested carbon stereocenters, which could be adapted for the synthesis of analogs of this compound. nih.govnih.gov Similarly, new enantioselective catalysts based on chiral amino alcohols are being developed that show high efficiency for a variety of reactions. polyu.edu.hk

Recent innovations in synthetic routes also hold promise. Electrocatalytic radical cross-couplings, for instance, offer a modular and chemoselective approach to amino alcohol synthesis that can simplify traditional multi-step processes. chemrxiv.org The table below highlights some of these innovative synthetic strategies that could be applied to the synthesis of this compound and its derivatives.

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Potential for this compound |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) | High stereoselectivity, mild reaction conditions | Enantiomerically pure synthesis of the target molecule |

| N-Heterocyclization | NiCuFeOx catalyst | Direct synthesis of cyclic amines from diols and amines | A potential route to the cycloheptylamino moiety |

| Copper-Catalyzed Hydroamination | Copper Hydride (CuH) | Access to all possible stereoisomers | Stereodivergent synthesis of various isomers |

| Electrocatalytic Radical Cross-Coupling | Serine-derived chemical cassette | Simplified synthesis, modularity | Rapid generation of a library of related compounds |

These advanced synthetic methods could pave the way for the efficient and scalable production of this compound, enabling its widespread investigation and application.

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of complex molecules. Advanced in situ spectroscopic techniques, which allow for real-time monitoring of chemical reactions as they occur, are invaluable tools in this endeavor.

For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could provide a wealth of information. mt.comaiche.org These methods can track the concentrations of reactants, intermediates, and products in real-time, offering insights into reaction rates, pathways, and the influence of catalysts. nih.govspectroscopyonline.com

For example, in a reductive amination reaction to form the cycloheptylamino group, in-situ FTIR could monitor the formation and consumption of the imine intermediate, allowing for precise control over the reaction conditions to maximize yield and minimize byproducts. mt.com The data below illustrates the type of kinetic information that could be obtained from such an experiment.

| Reaction Time (minutes) | Imine Intermediate Concentration (mol/L) | Product Concentration (mol/L) |

| 0 | 0.00 | 0.00 |

| 10 | 0.25 | 0.05 |

| 20 | 0.40 | 0.15 |

| 30 | 0.30 | 0.30 |

| 40 | 0.15 | 0.45 |

| 50 | 0.05 | 0.55 |

| 60 | <0.01 | 0.60 |

This level of detailed kinetic data, obtainable through in-situ spectroscopy, is essential for the rational design and optimization of synthetic processes for this compound.

Expanding Applications beyond Traditional Catalysis and Biological Probes

While amino alcohols are well-known for their roles in catalysis and as biologically active molecules, the unique structural features of this compound suggest a range of uncharted applications.

One promising area is in the field of corrosion inhibition. Amino alcohols have been shown to be effective corrosion inhibitors for reinforced concrete, protecting steel from chloride-induced corrosion. cdnsciencepub.comscirp.orgscientific.netmdpi.com The cycloheptyl and isobutyl groups in this compound could enhance its hydrophobicity and surface adhesion, potentially making it a highly effective corrosion inhibitor in various environments. scite.ai

Another exciting possibility lies in the area of carbon capture. Aqueous solutions of amino alcohols can absorb CO2 from flue gas streams, and the specific structure of this compound could offer advantages in terms of absorption capacity and regeneration energy. researchgate.netnih.govmdpi.com

Furthermore, the chirality of this compound makes it a candidate for use as a chiral selector in chromatographic separations. illinois.edunih.govnih.gov Its unique three-dimensional structure could enable the efficient separation of enantiomers of other chiral compounds.

The table below summarizes these potential novel applications.

| Application Area | Proposed Mechanism of Action | Potential Advantages of this compound |

| Corrosion Inhibition | Formation of a protective film on the metal surface | Enhanced hydrophobicity and surface adhesion from the cycloheptyl and isobutyl groups |

| Carbon Capture | Reversible chemical reaction with CO2 | Potentially lower regeneration energy and higher cyclic capacity |

| Chiral Separation | Stereospecific interactions with enantiomers | Unique chiral recognition properties due to its complex structure |

| Insecticides | Interaction with insect-specific biological targets | Potential for high efficacy and selectivity, as seen with other amino alcohols derived from natural products nih.gov |

Multidisciplinary Approaches for Comprehensive Understanding

To fully unlock the potential of this compound, a multidisciplinary approach is essential. The integration of computational chemistry, synthetic organic chemistry, materials science, and chemical engineering will provide a comprehensive understanding of this complex molecule.

Computational studies, including density functional theory (DFT) calculations, can provide insights into the molecule's electronic structure, reactivity, and interactions with other molecules. acs.orgresearchgate.net This theoretical understanding can then guide the design of new synthetic routes and the exploration of novel applications.

By fostering collaboration across different scientific disciplines, the research community can accelerate the journey from the fundamental understanding of this compound to its real-world applications.

Q & A

Q. What are the standard synthetic routes for 2-(Cycloheptylamino)-4-methylpentan-1-ol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation of amines or reduction of ketones/aldehydes . For example:

- Alkylation : Reacting cycloheptylamine with a halogenated precursor (e.g., 4-methylpentan-1-ol derivative) under controlled temperatures (40–60°C) in ethanol or dichloromethane .

- Reduction : Catalytic hydrogenation of a corresponding imine or ketone intermediate using palladium or platinum catalysts.

Q. Optimization strategies :

- Solvent selection : Ethanol improves solubility of polar intermediates, while dichloromethane enhances reaction rates for non-polar systems .

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions like over-alkylation.

- Catalyst loading : 5–10% catalyst-to-substrate ratio balances cost and efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Key techniques :

- NMR : NMR identifies the cycloheptylamino group (δ 1.2–1.8 ppm, multiplet) and hydroxyl proton (δ 1.5–2.0 ppm, broad). NMR confirms branching (4-methylpentanol backbone at δ 20–30 ppm) .

- IR : Stretching vibrations for -OH (~3200–3600 cm) and -NH (~3300 cm) .

- Mass spectrometry : Molecular ion peak (e.g., m/z 215 for CHNO) and fragmentation patterns validate the structure.

Q. Resolving contradictions :

Q. What are the key considerations for selecting chromatographic methods to separate this compound from complex mixtures?

- GC-MS : Ideal for volatile derivatives (e.g., silylated compounds). Use internal standards like 4-methylpentan-1-ol for quantification .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid improve resolution of polar amino alcohols .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and ninhydrin staining for rapid detection.

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets, considering its amino alcohol structure?

Methodological framework :

Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs).

Molecular docking : Predict binding modes using software like AutoDock Vina, guided by the compound’s hydroxyl and amino groups .

Enzymatic studies : Test inhibition of enzymes (e.g., kinases) via kinetic assays (IC determination) .

Controls : Include structurally similar analogs (e.g., 2-[(Heptan-4-yl)amino]cyclohexan-1-ol) to isolate functional group contributions .

Q. What strategies are effective in minimizing by-product formation during scale-up synthesis?

- Stepwise addition : Gradual introduction of reagents (e.g., cycloheptylamine) to avoid exothermic side reactions.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound.

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity in novel chemical environments?

DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict stability and aggregation tendencies.

Validation : Compare predicted reaction pathways (e.g., oxidation products) with experimental GC-MS or HPLC data .

Q. What methodologies are recommended for analyzing contradictory data in reported physicochemical properties?

Systematic reconciliation :

- Meta-analysis : Compile data from multiple studies (e.g., logP, pKa) and identify outliers using statistical tools (e.g., Grubbs’ test).

- Reproducibility testing : Replicate key experiments (e.g., solubility in hexane/water) under standardized conditions .

- Cross-validation : Use orthogonal techniques (e.g., capillary electrophoresis vs. HPLC) to verify purity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.